Structural Differentiation: C‑1 Isopropyl vs. C‑1 Methylaminoethyl in the Pyrido[1,2‑a]benzimidazole‑4‑carbonitrile Series
The target compound carries a compact, non‑hydrogen‑bond‑donating isopropyl group at C‑1, in contrast to the frequently encountered 2‑ethyl‑3‑methyl‑1‑methylamino analog (MLS001198575). The replacement of a methylamino hydrogen‑bond donor (HBD count = 1, MW 264.32) with an isopropyl group (HBD = 0, MW 249.31) alters both hydrogen‑bonding capacity and steric bulk, which can impact permeability, solubility, and off‑target binding [1]. Although head‑to‑head biological data for the target compound are not publicly available, the demonstrated EC50 shift from 44.8 μM (methylamino analog) to disparate values for other C‑1 variants illustrates the sensitivity of this position [2].
| Evidence Dimension | Hydrogen‑bond donor count / Molecular weight |
|---|---|
| Target Compound Data | HBD = 0; MW = 249.31 g/mol |
| Comparator Or Baseline | 2‑Ethyl‑3‑methyl‑1‑methylamino‑pyrido[1,2‑a]benzimidazole‑4‑carbonitrile (MLS001198575): HBD = 1; MW = 264.32 g/mol |
| Quantified Difference | ΔHBD = –1; ΔMW = –15.01 g/mol |
| Conditions | Calculated from molecular formula (C₁₆H₁₅N₃ vs. C₁₆H₁₆N₄) |
Why This Matters
A zero‑HBD scaffold may favor blood‑brain barrier penetration or reduce P‑gp recognition relative to HBD‑containing analogs, a key consideration for CNS‑oriented screening campaigns.
- [1] PubChem. 2-Ethyl-3-methyl-1-(methylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile. CID 779734. Available at: https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-03). View Source
- [2] BindingDB. BDBM80804: 2-Ethyl-3-methyl-1-methylamino-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile. EC50 = 44,800 nM (Hexokinase HKDC1, Human). Available at: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=80804 (accessed 2026-05-03). View Source
